molecular formula C10H11NO2 B014739 5,6-Dimethoxyindole CAS No. 14430-23-0

5,6-Dimethoxyindole

Cat. No.: B014739
CAS No.: 14430-23-0
M. Wt: 177.2 g/mol
InChI Key: QODBZRNBPUPLEZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxyindole: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of indole, characterized by the presence of two methoxy groups at the 5th and 6th positions of the indole ring.

Biochemical Analysis

Biochemical Properties

5,6-Dimethoxyindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide, which is used for its analgesic and anti-inflammatory effects . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory properties suggest that it may modulate signaling pathways involved in inflammation, potentially leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific conditions under which the compound is used.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function . The exact nature of these interactions can vary, but they often involve specific binding sites on the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain relief and reduced inflammation. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization . These interactions can influence the compound’s accumulation in certain tissues or cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-dimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODBZRNBPUPLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162671
Record name 5,6-Dimethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14430-23-0
Record name 5,6-Dimethoxyindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14430-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5,6-DIMETHOXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUC7PK4K57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,6-Dimethoxyindole?

A1: this compound has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. []

Q2: What unique electrochromic properties does poly(this compound-2-carboxylic acid) (PDMICA) exhibit compared to other melanins?

A2: Unlike other synthetic and natural melanins that are typically dark brown, PDMICA films are green and display distinct electrochromic behavior. They transition from transparent to green and then to purple as the applied voltage increases from -1V to +1V. This contrasts with the broadband absorption seen in other melanins, attributed to their chemical disorder. []

Q3: How does the crystallinity of electrochemically polymerized PDMICA differ from other melanins?

A3: PDMICA exhibits a degree of crystallinity not observed in other melanins. This is evident in the 1.39, 0.32, and 0.28 nm spacings identified through wide-angle X-ray diffraction patterns and the nanofibrous structure observed in scanning electron micrographs. []

Q4: Can you describe a method for synthesizing 5,6-Dimethoxyindoline, a derivative of this compound?

A4: 5,6-Dimethoxyindoline can be synthesized through two methods: (a) by cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol and (b) by catalytic hydrogenation of this compound. Subsequently, it can be demethylated to obtain 5,6-dihydroxyindoline hydrochloride. []

Q5: What is the significance of halogenation in modifying the photophysical properties of this compound derivatives?

A5: Halogenation, specifically iodination, of ethyl this compound-2-carboxylate (DMICE) leads to the emergence of room-temperature phosphorescence. Both iodinated (IDMICE) and brominated (BDMICE) analogues exhibit ultrafast intersystem crossing (ISC) in solution. Notably, IDMICE crystals exhibit phosphorescence due to enhanced halogen and π-π interactions, leading to higher excitonic coupling and increased ISC rates. []

Q6: How do the positions of methoxy groups on tryptamines affect their inhibitory activity on monoamine oxidase?

A6: Research suggests that the position of methoxy groups on tryptamines influences their inhibitory specificity towards monoamine oxidase. Preliminary results indicate distinct specificities for mitochondrial and bovine plasma enzymes based on the methoxy group positioning. For instance, N-cyclopropyl-5,6-dimethoxytryptamine and N-cyclopropyl-6,7-dimethoxytryptamine, synthesized from this compound, demonstrate this difference in inhibitory activity. []

Q7: How is this compound utilized in the synthesis of diindolylmethanes?

A7: this compound serves as a precursor for preparing various activated indole-2-carboxylate derivatives. These derivatives are then subjected to Vilsmeier formylation, followed by reduction, to yield hydroxymethylindoles. Acid-catalyzed reactions involving these hydroxymethylindoles lead to the formation of both symmetrical and unsymmetrical diindolylmethanes. For example, methyl 4-hydroxymethyl-5,6-dimethoxyindole-2-carboxylate reacts with methyl indole esters in the presence of acetic acid to produce unsymmetrical 4,6'- and 4,7'-diindolylmethanes. []

Q8: What insights do solid-state NMR studies provide regarding the structure of natural melanins like Sepia melanin and Human hair melanin?

A8: Solid-state 13C and 15N CP/MAS NMR spectroscopy, alongside model compounds like ethyl this compound-2-carboxylate, has been crucial in characterizing natural melanins. These studies confirm the presence of indole and pyrrole units within the melanin polymer chain. Specifically, spectral analysis of Sepia melanin, Sepia melanin free acid, and Human hair melanin reveals characteristic regions assignable to the postulated structural units. []

Q9: How does the presence of free radicals affect the NMR spectra of melanin samples?

A9: The presence of free radicals in melanin samples contributes to the broadening of NMR peaks observed in solid-state CP/MAS NMR studies. This broadening effect is attributed to the interaction of unpaired electrons with the nuclear spins, leading to a distribution of resonance frequencies. []

Q10: What are some of the challenges associated with studying the structure of natural melanins using NMR techniques?

A10: Studying natural melanins using NMR poses challenges due to their inherent complexity, heterogeneity, and insolubility. Additionally, the presence of free radicals further complicates spectral interpretation. Despite these difficulties, solid-state NMR techniques, particularly CP/MAS, have proven valuable in characterizing these complex biopolymers. []

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